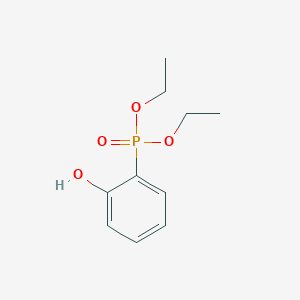

Diethyl 2-hydroxyphenylphosphonate

概要

説明

Diethyl 2-hydroxyphenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring with a hydroxy substituent

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-hydroxybenzaldehyde in the presence of a base catalyst. This reaction typically proceeds via the Pudovik reaction, where the dialkyl phosphite adds to the carbonyl group of the aldehyde, forming the desired product .

Another method involves the condensation of 2-hydroxybenzaldehyde with trialkyl phosphite under acidic conditions.

Industrial Production Methods

Industrial production of this compound often utilizes the Pudovik reaction due to its high atom economy and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal yields. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .

化学反応の分析

Types of Reactions

Diethyl 2-hydroxyphenylphosphonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The phosphonate group can be reduced to form phosphine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Formation of 2-formylphenylphosphonate or 2-oxophenylphosphonate.

Reduction: Formation of diethyl 2-hydroxyphenylphosphine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学的研究の応用

Chemical Synthesis and Catalysis

DEHP has been utilized as a precursor in the synthesis of various phosphonic acid derivatives. Notably, it can be converted into functionalized monomers for dental composites, enhancing their mechanical properties and biocompatibility. For instance, DEHP has been reacted with chloromethacryloyl chloride to produce novel phosphonate monomers that exhibit improved adhesion to hydroxyapatite, a key component in dental materials .

Table 1: Synthesis of Phosphonic Acid Derivatives from DEHP

| Reaction Type | Product | Application |

|---|---|---|

| Reaction with chloromethacryloyl | Phosphonate monomer | Dental composites |

| Hydrolysis with TMSBr | Phosphonic acid functionality | Improved binding ability |

| Coupling with glycidyl methacrylate | Modified dental composites | Enhanced mechanical properties |

Biomedical Applications

The bioactivity of DEHP derivatives has been investigated for their potential use as drug delivery systems and therapeutic agents. The phosphonic acid group is known for its ability to bind to bone tissues, making DEHP derivatives suitable for targeting bone diseases and enhancing drug localization at the site of action. Research has shown that these compounds can be designed for controlled release, improving therapeutic efficacy while minimizing side effects .

Case Study: Bone Targeting Applications

- Objective : To evaluate the efficacy of DEHP-derived phosphonic acids in targeting bone tissue.

- Methodology : In vivo studies were conducted using animal models where DEHP derivatives were administered alongside therapeutic agents.

- Results : Enhanced localization of drugs in bone tissues was observed, leading to improved treatment outcomes for conditions such as osteoporosis.

Material Science

In material science, DEHP is employed to develop hybrid materials with enhanced properties. Its ability to form coordination complexes allows for the creation of materials that can respond to environmental stimuli, such as pH changes or light exposure. These properties are particularly valuable in the development of smart materials for sensors and actuators .

Table 2: Properties of DEHP-Derived Hybrid Materials

| Material Type | Properties | Potential Applications |

|---|---|---|

| Coordination complexes | Responsive to pH | Sensors |

| Hybrid organic-inorganic materials | Enhanced mechanical strength | Structural components |

Environmental Applications

DEHP's role as an extractant for f-block elements from waste processing has also been explored. Its effectiveness in selectively binding certain metal ions makes it a candidate for environmental remediation processes, particularly in recovering valuable metals from industrial waste .

Case Study: Metal Recovery

- Objective : To assess the efficiency of DEHP as an extractant for rare earth elements.

- Methodology : Laboratory experiments involved mixing DEHP with various metal solutions under controlled conditions.

- Results : High recovery rates were achieved for several rare earth metals, demonstrating DEHP's potential in sustainable recycling processes.

作用機序

The mechanism of action of diethyl 2-hydroxyphenylphosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. The hydroxy and phosphonate groups play a crucial role in this interaction by forming hydrogen bonds and coordinating with metal ions in the enzyme’s active site .

類似化合物との比較

Diethyl 2-hydroxyphenylphosphonate can be compared with other similar compounds, such as:

Diethyl phenylphosphonate: Lacks the hydroxy group, resulting in different reactivity and applications.

Diethyl 4-hydroxyphenylphosphonate: The hydroxy group is positioned at the para position, affecting its chemical properties and reactivity.

Diethyl 2-aminophenylphosphonate: Contains an amino group instead of a hydroxy group, leading to different biological activities and applications.

The uniqueness of this compound lies in the presence of both the hydroxy and phosphonate groups, which confer distinct chemical reactivity and potential for diverse applications.

生物活性

Diethyl 2-hydroxyphenylphosphonate (CAS Number: 69646-14-6) is a phosphonate compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C10H15O4P

- Molecular Weight : 230.2 g/mol

- Structure : The compound features a phenolic hydroxyl group and a phosphonate moiety, which are critical for its biological interactions.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of phenolic compounds with phosphorus-based reagents. A common synthesis method involves using n-butyllithium in tetrahydrofuran under controlled conditions to achieve high yields (up to 95%) .

Antimicrobial and Fungicidal Properties

Recent studies have highlighted the fungicidal activity of this compound. It has been shown to exhibit significant efficacy against various fungal pathogens, making it a potential candidate for agricultural applications. For instance, it has been compared with other phosphonates, demonstrating superior activity against powdery mildew .

Immunomodulatory Effects

Phosphonates, including this compound, have been investigated for their immunomodulatory properties. Research indicates that these compounds can influence immune responses, potentially offering therapeutic benefits in immunological disorders .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Fungicidal Activity :

- Immunomodulation :

- Antioxidant Studies :

Summary Table of Biological Activities

特性

IUPAC Name |

2-diethoxyphosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXSKYLWORXHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366281 | |

| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69646-14-6 | |

| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。